molecular formula C17H25N3O4S B11829249 (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate

(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate

Cat. No.: B11829249
M. Wt: 367.5 g/mol
InChI Key: IPVMQZVQRGKRMM-NBVRZTHBSA-N
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Description

(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tosylhydrazone group attached to the piperidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the piperidine derivative with tosylhydrazine under suitable conditions. This reaction typically requires the presence of a base and an appropriate solvent.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Cyclization via Cobalt Catalysis

The tosylhydrazone group enables catalytic cyclization under cobalt(III) porphyrin ([Co(TPP)]) conditions. This reaction proceeds via a cobalt(III)–carbene radical intermediate, facilitating the formation of substituted piperidines or alkenes depending on reaction parameters .

Key Data:

ConditionProduct Ratio (Piperidine : Alkene)Yield (%)
5 mol% [Co(TPP)], 60°C1 : 0.1099
10 mol% [Co(TPP)], 80°C1 : 0.3397
Toluene solvent, 60°C1 : 0.2595

Mechanistically, the reaction involves:

  • Diazo Intermediate Formation : In situ generation of diazo compounds from aldehydes and p-toluenesulfonhydrazide.

  • Radical Cyclization : Intramolecular 1,6-hydrogen atom transfer (HAT) followed by radical recombination to form the piperidine ring .

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding a piperidine-3-carboxylic acid derivative. Trifluoroacetic acid (TFA) in dichloromethane (10% v/v) achieves quantitative deprotection at room temperature .

Reaction Pathway:

(Z)-tert-Butyl 3-(2-tosylhydrazono)piperidine-1-carboxylateTFA/CH2Cl2Piperidine-3-carboxylic acid tosylhydrazone+CO2+tert-butanol\text{(Z)-tert-Butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate} \xrightarrow{\text{TFA/CH}_2\text{Cl}_2} \text{Piperidine-3-carboxylic acid tosylhydrazone} + \text{CO}_2 + \text{tert-butanol}

Applications :

  • Deprotected intermediates are coupled with amines (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one) using HOBt/HBTU activation for bioactive molecule synthesis .

Condensation with Amines

The hydrazone functionality participates in nucleophilic condensation reactions. For example, refluxing with substituted amines in ethanol generates hydrazide derivatives .

General Procedure:

  • React this compound (1 eq) with amine (1 eq) in ethanol.

  • Heat under reflux for 1–2 hours.

  • Isolate products via filtration or chromatography.

Example Reaction:

(Z)-tert-Butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate+R-NH2N-substituted hydrazides+byproducts\text{this compound} + \text{R-NH}_2 \rightarrow \text{N-substituted hydrazides} + \text{byproducts}

Diazo Coupling and Alkene Formation

Under basic conditions (e.g., Cs2_2CO3_3), the compound forms diazo intermediates, which undergo elimination to yield alkenes . This side reaction competes with cyclization and is temperature-dependent.

Optimized Conditions for Alkene Formation:

ParameterValue
Temperature80°C
SolventBenzene
BaseCs2_2CO3_3 (2 eq)

Comparative Reactivity with Analogues

The Z-configuration of the tosylhydrazone dictates regioselectivity in cyclization. Compared to tert-butyl 4-hydroxypiperidine-1-carboxylate, the tosylhydrazone group enhances radical stabilization, enabling unique reactivity .

Structural Influence on Reactivity:

FeatureImpact on Reactivity
Tosylhydrazone moietyFacilitates radical cyclization and diazo chemistry
Piperidine ringConstrains conformational flexibility
tert-Butyl groupProtects amines during synthetic steps

Scientific Research Applications

Synthetic Applications

1. Synthesis of Heterocycles
The compound serves as a precursor for synthesizing various heterocyclic compounds, particularly piperidine derivatives. These derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceutical agents. For instance, the tosylhydrazone functionality can be utilized in cyclization reactions to form substituted piperidines through radical pathways, enhancing the efficiency of synthetic routes .

2. Formation of N-Tosylhydrazones
The ability to form N-tosylhydrazones from aldehydes is a crucial step in organic synthesis. This reaction can be performed in situ, allowing for streamlined processes that reduce the number of synthetic steps required to obtain desired piperidine derivatives. This method has been shown to be effective in synthesizing complex molecules with high yields and purity .

Biological Applications

1. Antitumor Activity
Recent studies have indicated that compounds derived from (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate exhibit significant antitumor properties. The hydrazone moiety is known to play a role in modulating biological activity, potentially through interactions with biological targets involved in cancer progression .

2. Enzyme Inhibition
The synthesized derivatives have also been evaluated for their inhibitory effects on key enzymes such as thymidine phosphorylase, which is implicated in various physiological processes including angiogenesis and tumor growth. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, providing insights into their mechanisms of action and potential therapeutic applications .

Case Studies

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
In a comprehensive study, researchers synthesized several piperidine derivatives from this compound and evaluated their biological activities against different cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Mechanistic Studies on Enzyme Interaction
Another study focused on the interaction between synthesized derivatives and thymidine phosphorylase. Using molecular modeling and docking techniques, researchers elucidated the binding affinities and interaction modes of these compounds with the enzyme, highlighting their potential as lead candidates for further drug development targeting cancer therapy .

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylhydrazone group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate is unique due to its specific structural features, such as the tosylhydrazone group and the tert-butyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25N3O4S
  • Molecular Weight : 367.46 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a tosylhydrazone moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tosylhydrazones under acidic conditions. The reaction can be optimized using various catalysts to improve yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that hydrazone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and tumor regression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is believed to be mediated through its interaction with specific enzyme targets and cellular pathways. It may act as an inhibitor of certain kinases involved in cell proliferation and survival, thus contributing to its anticancer effects .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the efficacy of various hydrazone derivatives, including this compound, against human cancer cell lines. The results demonstrated a dose-dependent response with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogens. The compound showed notable activity, particularly against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerHuman cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliDisruption of membrane integrity

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

tert-butyl (3E)-3-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O4S/c1-13-7-9-15(10-8-13)25(22,23)19-18-14-6-5-11-20(12-14)16(21)24-17(2,3)4/h7-10,19H,5-6,11-12H2,1-4H3/b18-14+

InChI Key

IPVMQZVQRGKRMM-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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